molecular formula C24H21ClN2O7 B12141600 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12141600
M. Wt: 484.9 g/mol
InChI Key: XFSSVXPMPIBDOL-XUTLUUPISA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a chlorobenzoyl group, a hydroxy group, an oxazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: This step may involve Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the pyrrol-2-one core: This can be synthesized through a condensation reaction involving the oxazole derivative and a suitable amine or ketone precursor.

    Addition of the trimethoxyphenyl group: This step may involve a nucleophilic substitution reaction using a trimethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the trimethoxyphenyl group.

    4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has one less methoxy group on the phenyl ring.

Uniqueness

The presence of the trimethoxyphenyl group in 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C24H21ClN2O7

Molecular Weight

484.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H21ClN2O7/c1-12-9-18(26-34-12)27-20(14-10-16(31-2)23(33-4)17(11-14)32-3)19(22(29)24(27)30)21(28)13-5-7-15(25)8-6-13/h5-11,20,28H,1-4H3/b21-19+

InChI Key

XFSSVXPMPIBDOL-XUTLUUPISA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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